molecular formula C22H16N4O B2380081 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357719-53-9

6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No. B2380081
CAS RN: 1357719-53-9
M. Wt: 352.397
InChI Key: ZSQXMEMRJGASJQ-UHFFFAOYSA-N
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Description

The compound “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a triazoloquinazoline core, with a benzyl group attached at the 6-position and a phenyl group at the 2-position .


Chemical Reactions Analysis

The chemical reactions that “this compound” might undergo would largely depend on the reaction conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by factors such as its molecular structure, the nature of its functional groups, and its degree of ionization at physiological pH .

Scientific Research Applications

Benzodiazepine Binding Activity

One significant area of research is the synthesis and investigation of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones for their high affinity towards the benzodiazepine (BZ) receptor. A study by J. Francis et al. (1991) found that these compounds, including the 6-benzyl-2-phenyl variant, demonstrated significant BZ receptor binding activity. This suggests potential applications in modulating the effects of benzodiazepines, which are widely used for their sedative, anti-anxiety, muscle relaxant, and anticonvulsant properties.

Antihypertensive Activity

Another research focus is on the antihypertensive properties of related triazoloquinazolinone derivatives. V. Alagarsamy and U. S. Pathak (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated their in vivo antihypertensive activity. Their findings indicated that these compounds, by extension potentially including 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, could offer new avenues for treating hypertension. The specific compound 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one showed promising antihypertensive activity, hinting at the therapeutic potential of the class (Alagarsamy & Pathak, 2007).

Anticonvulsant Activity

Research by Hong-jian Zhang et al. (2015) into 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and its derivatives, closely related to the compound , revealed significant anticonvulsant activity. These compounds were evaluated for their effectiveness against seizures induced by maximal electroshock (MES) in mice, presenting a potential for development into new anticonvulsant therapies.

Anxiolytic Properties

The modification of [1,2,4]triazoloquinazolinones to explore their anxiolytic properties without the sedative liabilities associated with traditional benzodiazepines has also been a research focus. A study by J. Francis et al. (1991) found that certain annelated triazoloquinazolinones exhibited potent BZ receptor binding affinity and showed promise as anxiolytic agents in rat models, highlighting the potential for these compounds in developing new treatments for anxiety disorders.

Safety and Hazards

The safety and hazards associated with “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” could include studying its biological activity, optimizing its synthesis, and investigating its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c27-22-25(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-20(24-26(21)22)17-11-5-2-6-12-17/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQXMEMRJGASJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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